2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid
Description
Properties
IUPAC Name |
2-methoxy-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-5-9(6-8-14)10(18-4)11(15)16/h9-10H,5-8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYWUOEHFEABZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid typically involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methoxyacetic acid moiety. One common method involves the reaction of 4-piperidone with di-tert-butyl dicarbonate to form the Boc-protected piperidine. This intermediate is then reacted with methoxyacetic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficient and sustainable synthesis. These systems allow for better control over reaction conditions and can improve the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the Boc-protected piperidine can be reduced to form an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Oxidation: Formation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-carboxyacetic acid.
Reduction: Formation of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyethanol.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid has several applications in scientific research:
Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid largely depends on its application. In the context of PROTAC development, it acts as a linker that brings the target protein and the E3 ubiquitin ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein . The molecular targets and pathways involved include the ubiquitin-proteasome system and various protein-protein interactions.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Physicochemical Properties
- Lipophilicity: The introduction of methyl (e.g., C₁₃H₂₃NO₄) or trifluoromethyl groups (C₁₉H₂₄F₃NO₄) increases lipophilicity, improving membrane permeability but reducing aqueous solubility .
- Solubility: Hydroxy (C₁₂H₂₁NO₅) and methoxy (C₁₃H₂₃NO₅) substituents enhance polarity, favoring solubility in polar solvents like water or methanol .
- Thermal Stability : Methyl-substituted analogs exhibit lower melting points (48–50°C) compared to bulkier aromatic derivatives, which remain unreported due to complex crystallization .
Q & A
(Basic) What are the common synthetic routes for synthesizing 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-methoxyacetic acid?
Methodological Answer:
The synthesis typically involves three key steps:
Piperidine Intermediate Preparation : Start with 1-Boc-4-piperidone (tert-butoxycarbonyl-protected piperidone), which is reduced to the corresponding piperidin-4-yl intermediate using catalytic hydrogenation or sodium borohydride .
Methoxyacetic Acid Coupling : React the piperidine intermediate with methoxyacetic acid derivatives (e.g., activated esters or acid chlorides) under coupling conditions (e.g., EDC/HOBt or DCC) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the product, followed by characterization via -NMR (confirming Boc-group integrity at δ 1.4 ppm) and mass spectrometry (expected molecular ion peak at m/z ~300–350) .
(Basic) How is the Boc-protected intermediate characterized to confirm structural integrity?
Methodological Answer:
Characterization relies on:
- -NMR : Peaks at δ 1.4 ppm (Boc tert-butyl group), δ 3.5–4.0 ppm (piperidine protons), and δ 3.3 ppm (methoxy group) .
- HPLC-PDA : Purity assessment (>95%) with a C18 column (acetonitrile/water + 0.1% TFA) .
- Mass Spectrometry : ESI-MS to confirm the molecular ion (e.g., [M+H] at m/z 305.37 for related Boc-piperidine carboxylic acids) .
(Basic) What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazards : Skin irritation (H315), eye irritation (H319), and acute oral toxicity (H302) require PPE (gloves, goggles) and fume hood use .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose via hazardous waste protocols .
- Storage : Stabilize at 2–8°C under inert gas (argon) to prevent Boc-group hydrolysis .
(Advanced) How can researchers optimize coupling reactions to improve yield and reduce byproducts?
Methodological Answer:
- Catalyst Screening : Use Pd(OAc) with XPhos ligand for Suzuki-Miyaura couplings (e.g., aryl boronate intermediates), achieving yields >80% under inert conditions (40–100°C, 5–24 h) .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with tert-butanol to minimize racemization .
- Byproduct Analysis : Monitor via LC-MS for de-Boc byproducts (e.g., m/z ~200–250 fragments) and adjust pH (CsCO) to suppress acid-mediated degradation .
(Advanced) How can stereochemical configuration at chiral centers be confirmed experimentally?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., (2R,4R)-isomers show distinct torsion angles in piperidine rings) .
- Chiral HPLC : Use a Chiralpak IC-3 column (hexane/isopropanol) to separate enantiomers, validated against known standards .
- Circular Dichroism (CD) : Compare CD spectra with reference compounds to assign R/S configurations .
(Advanced) How should contradictory analytical data (e.g., NMR vs. LC-MS) be resolved?
Methodological Answer:
- Impurity Profiling : Use LC-MS/MS to identify co-eluting impurities (e.g., epimers or Boc-deprotected analogs) .
- Dynamic NMR : Heat samples to 50°C to detect rotamers causing peak splitting (e.g., methoxy group rotation) .
- Isotopic Labeling : Synthesize -labeled Boc-group derivatives to trace degradation pathways .
(Basic) What are the primary applications of this compound in drug discovery?
Methodological Answer:
- Intermediate for PROTACs : The Boc group enables selective deprotection for conjugation with E3 ligase ligands .
- Peptide Mimetics : The methoxyacetic acid moiety mimics aspartate/glutamate residues in protease inhibitors .
- Crystallography Standards : High-purity batches serve as reference materials for structural studies .
(Advanced) What strategies mitigate racemization during methoxyacetic acid coupling?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C with DIC/Oxyma Pure to suppress base-induced racemization .
- Chiral Auxiliaries : Use Evans auxiliaries (e.g., oxazolidinones) to stabilize the α-center during activation .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
